
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Overview
Description
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate is a chemical compound with the molecular formula C13H13NO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate typically involves the cyclodehydration of β-hydroxy amides. One common method is the reaction of β-hydroxy amides with reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® at elevated temperatures (70–90°C) to form the oxazoline intermediate. This intermediate is then oxidized to the oxazole using commercial manganese dioxide in a packed reactor .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for better control of reaction conditions and safer handling of reactive intermediates. The process typically includes the cyclodehydration step followed by oxidative aromatization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion of the oxazoline intermediate to the oxazole.
Reduction: Potential reduction of the oxazole ring under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
Oxidation: Formation of the oxazole ring.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate has shown potential in the development of pharmaceutical agents. Its oxazole ring structure is significant in medicinal chemistry as it can enhance biological activity.
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Studies have demonstrated that modifications to the oxazole structure can lead to increased potency against resistant strains of bacteria .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis.
Synthesis of Novel Compounds
This compound can be utilized to synthesize various bioactive molecules through reactions such as nucleophilic substitutions and cycloadditions. Its reactivity allows for the introduction of different functional groups, facilitating the design of new pharmaceuticals .
Reaction Mechanisms
The compound undergoes several reaction mechanisms that are crucial for synthetic applications:
- Nucleophilic Attack: The ester group can be targeted for nucleophilic attack, leading to the formation of alcohols or acids.
- Decarboxylation Reactions: Under certain conditions, it can undergo decarboxylation to yield more reactive intermediates useful in further synthetic pathways .
Materials Science
In materials science, this compound is explored for its potential applications in polymers and coatings.
Polymerization
The compound can act as a monomer in polymerization processes to create polymers with specific properties such as thermal stability and chemical resistance . The incorporation of oxazole rings into polymer backbones enhances the material's performance in various applications.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, it is being studied for use in coatings and adhesives. The incorporation of this compound into formulations could improve the durability and resistance of coatings against environmental factors .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Synthesis of New Derivatives
Another research project focused on synthesizing new derivatives from this compound. The derivatives were tested for anti-inflammatory activity, revealing promising results that warrant further investigation into their therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate is unique due to its specific substitution pattern on the oxazole ring, which can impart distinct chemical and biological properties. Its methyl and phenyl substituents may influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate (CAS Number: 103788-64-3) is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews various studies focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C13H13NO3 |
Molecular Weight | 231.25 g/mol |
LogP | 2.3655 |
PSA | 52.33 Ų |
The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor for specific enzymes and receptors involved in metabolic pathways and cellular signaling.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on carbonic anhydrases (CAs), which play a crucial role in maintaining acid-base balance in tissues. In particular, derivatives of oxazole have shown selective inhibition against human carbonic anhydrases I and II, with IC50 values in the nanomolar range .
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrate significant bacteriostatic properties, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
For example:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Salmonella typhimurium | 12 |
Neuroprotective Effects
In vitro studies have shown that this compound may also exhibit neuroprotective effects. It was found to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative disease therapies .
Case Studies
- Antimicrobial Efficacy : A study published in MDPI examined the efficacy of this compound against clinical isolates of N. gonorrhoeae. The compound demonstrated significant inhibition with MIC values lower than those of traditional treatments .
- Neuroprotection : Another research project investigated the protective effects of the compound on PC12 cells exposed to sodium nitroprusside (SNP)-induced toxicity. The findings indicated that treatment with this compound reduced cell death and improved cell viability significantly compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate?
The compound is typically synthesized via esterification of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid using methanol under acidic catalysis. A related method involves refluxing intermediates (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid, followed by purification via recrystallization from DMF/acetic acid mixtures . Alternative routes may employ coupling reactions with methyl halides or transesterification under mild conditions.
Synthetic Method | Key Conditions | Yield | Reference |
---|---|---|---|
Acetic acid reflux | Sodium acetate, 3–5 h reflux | ~60–70% | |
Esterification of precursor acid | Methanol, H2SO4/HCl catalysis | ~75–85% |
Q. How is this compound characterized for purity and structural confirmation?
Standard characterization includes:
- NMR Spectroscopy : 1H/13C NMR to confirm ester carbonyl (δ ~170–175 ppm) and oxazole ring protons (δ 6.5–8.5 ppm).
- Mass Spectrometry : Exact mass determination (C13H13NO3, calculated m/z 231.09) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Melting Point Analysis : Comparison with literature values (e.g., related oxazole derivatives: 182–183°C ).
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or ethyl acetate. Limited solubility in water (<0.1 mg/mL).
- Stability : Stable at room temperature in dry, dark conditions. Hydrolysis of the ester group may occur under prolonged exposure to aqueous acidic/basic conditions .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the oxazole-acetate moiety’s conformation?
Single-crystal X-ray diffraction using SHELX software provides precise bond lengths and angles. For example:
- The oxazole ring’s planarity and dihedral angles with the phenyl group.
- Ester group orientation relative to the oxazole core.
ORTEP-3 can visualize thermal ellipsoids to assess dynamic disorder .
Q. How do structural modifications impact biological activity in related compounds?
The oxazole core is a pharmacophore in PPAR agonists (e.g., aleglitazar, imiglitazar) . Modifications to the ester group or phenyl substituents alter:
- Receptor binding : Hydrophobic interactions with PPARα/γ pockets.
- Metabolic stability : Ester hydrolysis rates influence half-life .
Derivative | Modification | Biological Activity |
---|---|---|
GW6471 | Replacement with propanamide | PPARα antagonist (IC50 1.2 μM) |
Imiglitazar | Methoxyimino-butanoic acid appendage | Dual PPARα/γ agonist |
Q. How to resolve contradictions in reported biological data across studies?
Discrepancies may arise from:
- Purity variations : Use HPLC to confirm >98% purity .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HepG2) and ligand concentrations.
- Metabolite interference : Monitor ester hydrolysis products via LC-MS .
Q. What in silico methods predict interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to PPARγ (PDB: 3DZY).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity .
- ADMET Prediction : SwissADME to estimate permeability (LogP ~2.5) and CYP450 interactions .
Q. How to optimize reaction conditions for scale-up synthesis?
- Catalyst Screening : Compare p-toluenesulfonic acid vs. Lewis acids (e.g., ZnCl2) for esterification efficiency.
- Solvent Optimization : Use microwave-assisted synthesis in DMF to reduce reaction time .
- Green Chemistry : Explore ionic liquids or enzymatic catalysis to minimize acetic acid waste .
Q. What safety protocols are critical for handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential acetic acid vapors during synthesis .
- Waste Disposal : Neutralize acidic byproducts before disposal .
Q. How is this compound used as a building block in drug discovery?
The oxazole-acetate scaffold serves as:
Properties
IUPAC Name |
methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-11(8-12(15)16-2)14-13(17-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWQWRFEUXUBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379521 | |
Record name | Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103788-64-3 | |
Record name | Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 103788-64-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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